molecular formula C17H12N2O3 B3011031 7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one CAS No. 68482-64-4

7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one

Cat. No.: B3011031
CAS No.: 68482-64-4
M. Wt: 292.294
InChI Key: WKZNUORQKWCUSN-UHFFFAOYSA-N
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Description

7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromenones. This compound is characterized by the presence of a benzimidazole moiety attached to a chromenone structure, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one typically involves multi-step organic reactions. One common method involves the condensation of 7-hydroxychromen-2-one with 1-methyl-1H-benzimidazole under acidic or basic conditions. The reaction may require a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The benzimidazole moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or alkylating agents under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 7-oxo-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one.

    Reduction: Formation of 7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2H-dihydrochromen-2-one.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of 7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 6-ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-4H-chromen-4-one
  • 7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one

Uniqueness

7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the hydroxyl group and the benzimidazole moiety allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

7-hydroxy-3-(1-methylbenzimidazol-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c1-19-14-5-3-2-4-13(14)18-16(19)12-8-10-6-7-11(20)9-15(10)22-17(12)21/h2-9,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZNUORQKWCUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CC4=C(C=C(C=C4)O)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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